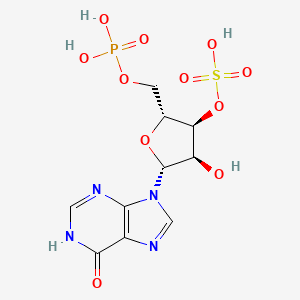
2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes piperidine and diethylaminoethyl ester groups, making it a valuable subject of study in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride typically involves the esterification of 2,6-piperidinedicarboxylic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis. Purification steps, including crystallization and recrystallization, are employed to obtain the trihydrochloride salt in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mécanisme D'action
The mechanism of action of 2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester groups facilitate binding to active sites, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Pyridinedicarboxylic acid: Known for its role in coordination chemistry and as a biomarker for certain diseases.
2,5-Pyridinedicarboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
2,4-Pyridinedicarboxylic acid: Employed in the production of dyes and pigments.
Uniqueness
2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride stands out due to its dual ester groups, which enhance its reactivity and binding capabilities. This makes it particularly valuable in applications requiring strong and specific interactions with molecular targets .
Propriétés
Numéro CAS |
95945-98-5 |
|---|---|
Formule moléculaire |
C19H40Cl3N3O4 |
Poids moléculaire |
480.9 g/mol |
Nom IUPAC |
bis[2-(diethylamino)ethyl] piperidine-2,6-dicarboxylate;trihydrochloride |
InChI |
InChI=1S/C19H37N3O4.3ClH/c1-5-21(6-2)12-14-25-18(23)16-10-9-11-17(20-16)19(24)26-15-13-22(7-3)8-4;;;/h16-17,20H,5-15H2,1-4H3;3*1H |
Clé InChI |
BFBWFTHVZDWHCM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1CCCC(N1)C(=O)OCCN(CC)CC.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















